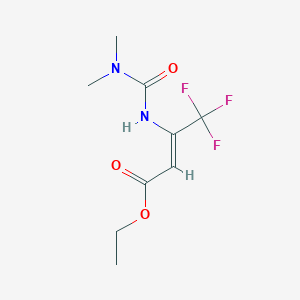

Ethyl (Z)-3-(dimethylcarbamoylamino)-4,4,4-trifluoro-but-2-enoate

Description

Ethyl (Z)-3-(dimethylcarbamoylamino)-4,4,4-trifluoro-but-2-enoate (CAS: 289044-75-3) is a fluorinated organic compound with the molecular formula C₉H₁₃F₃N₂O₃ and a molecular weight of 254.21 g/mol . Its structure features a trifluoromethyl group, an ethyl ester moiety, and a dimethylcarbamoylamino substituent in a Z-configuration around the double bond. This stereochemistry is critical for its biological activity and synthetic utility. The compound is primarily employed as an intermediate in synthesizing Tiafenacil (a uracil herbicide), where its fluorinated backbone enhances metabolic stability and target binding .

Key physicochemical properties include:

- Exact Mass: 254.088 g/mol

- SMILES: CCOC(=O)\C=C(/NC(=O)N(C)C)\C(F)(F)F

- InChI: InChI=1S/C9H13F3N2O3/c1-4-17-7(15)5-6(9(10,11)12)13-8(16)14(2)3/h5H,4H2,1-3H3,(H,13,16)/b6-5

Properties

Molecular Formula |

C9H13F3N2O3 |

|---|---|

Molecular Weight |

254.21 g/mol |

IUPAC Name |

ethyl (Z)-3-(dimethylcarbamoylamino)-4,4,4-trifluorobut-2-enoate |

InChI |

InChI=1S/C9H13F3N2O3/c1-4-17-7(15)5-6(9(10,11)12)13-8(16)14(2)3/h5H,4H2,1-3H3,(H,13,16)/b6-5- |

InChI Key |

LBRSMSMOPWFBCQ-WAYWQWQTSA-N |

Isomeric SMILES |

CCOC(=O)/C=C(/C(F)(F)F)\NC(=O)N(C)C |

Canonical SMILES |

CCOC(=O)C=C(C(F)(F)F)NC(=O)N(C)C |

Origin of Product |

United States |

Preparation Methods

Stage A: Enolate Formation

-

- Alkyl trifluoroacetate (e.g., ethyl trifluoroacetate)

- Alkyl acetate (e.g., ethyl acetate)

- Alkali metal alkoxide (sodium or potassium alkoxide, typically sodium ethoxide or potassium tert-butoxide)

-

- The alkyl trifluoroacetate is reacted with the alkyl acetate and the alkali metal alkoxide in a suitable solvent (often anhydrous ethanol or THF) to generate the enolate of the trifluoroacetoacetic ester.

- The reaction is conducted under controlled temperature conditions to optimize enolate formation and minimize side reactions.

-

- The alkoxide base abstracts an α-proton from the alkyl acetate, forming an enolate ion.

- This enolate then undergoes nucleophilic attack on the trifluoroacetate ester, yielding the trifluoroacetoacetic ester enolate intermediate.

Stage B: Amination

-

- The crude alkali metal enolate intermediate (used without purification)

- Dimethylamine (free base or as a salt such as hydrochloride)

- Acid catalyst (to facilitate amination)

-

- The enolate intermediate is treated directly with dimethylamine in the presence of an acid catalyst.

- The reaction proceeds at ambient or slightly elevated temperatures.

- The acid catalyst helps protonate the intermediate and stabilize the transition state for nucleophilic substitution.

-

- The amine attacks the β-position of the enolate, resulting in the formation of the (Z)-3-(dimethylcarbamoylamino)-4,4,4-trifluoro-but-2-enoate ester.

- The reaction typically affords high yields of the target compound with minimal purification steps.

Reaction Scheme Summary

| Step | Reactants | Conditions | Product/Intermediate | Notes |

|---|---|---|---|---|

| 1 | Alkyl trifluoroacetate + Alkyl acetate + Alkali metal alkoxide | Anhydrous solvent, controlled temp | Trifluoroacetoacetic ester enolate (metal salt) | Sodium or potassium alkoxide used |

| 2 | Enolate intermediate + Dimethylamine + Acid catalyst | Ambient to mild heating | This compound | Direct amination without purification |

Experimental Data and Yields

From patent documentation and related experimental data, typical yields for the overall process range from 70% to 85%, depending on reaction scale and purity of reagents. The process benefits from:

- Use of inexpensive starting materials (ethyl trifluoroacetate, ethyl acetate)

- Mild reaction conditions

- Avoidance of intermediate purification, reducing time and cost

Additional Synthetic Notes

- The amine component can be used in various forms: free base, aqueous solution, or as salts (hydrochloride, sulfate, nitrate, formate, acetate) without significant impact on yield.

- The alkali metal enolate intermediate is sensitive and should be used promptly in the amination step to avoid decomposition.

- The stereochemistry (Z-configuration) of the product is favored under the described conditions.

- Reaction monitoring by TLC or NMR is recommended to confirm enolate formation and completion of amination.

Comparative Analysis with Related Compounds

| Parameter | This compound | Related Ethyl 3-amino-4,4,4-trifluorocrotonate |

|---|---|---|

| Starting Material | Alkyl trifluoroacetate + Alkyl acetate | Similar |

| Alkali Metal Alkoxide | Sodium or potassium alkoxide | Same |

| Amination Agent | Dimethylamine (various forms) | Ammonia or other amines |

| Reaction Conditions | Mild, acid-catalyzed amination | Similar |

| Yield Range | 70-85% | Comparable |

| Purification | Minimal, direct use of intermediate | Similar |

Chemical Reactions Analysis

Types of Reactions

Ethyl (Z)-3-(dimethylcarbamoylamino)-4,4,4-trifluoro-but-2-enoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield alcohols or amines.

Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary alcohols .

Scientific Research Applications

Ethyl (Z)-3-(dimethylcarbamoylamino)-4,4,4-trifluoro-but-2-enoate has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of Ethyl (Z)-3-(dimethylcarbamoylamino)-4,4,4-trifluoro-but-2-enoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more easily. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The dimethylcarbamoyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of specific pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its uniqueness, the compound is compared to three analogues:

Table 1: Structural and Functional Comparison

Functional Group Analysis

Trifluoromethyl Group: Present in all listed compounds, the -CF₃ group enhances lipophilicity and resistance to oxidative degradation, a common strategy in agrochemical design . However, in the target compound, its placement adjacent to the carbamoylamino group creates a steric and electronic environment distinct from simpler analogues like ethyl (Z)-4,4,4-trifluoro-2,3-dimethylbut-2-enoate .

Carbamoylamino vs. Sulfonylurea Moieties: The dimethylcarbamoylamino group in the target compound facilitates hydrogen bonding with enzyme targets, whereas sulfonylurea herbicides (e.g., triflusulfuron-methyl) rely on sulfonylurea linkages to inhibit acetolactate synthase (ALS) in plants . This difference underpins divergent mechanisms of action: Tiafenacil (derived from the target compound) targets protoporphyrinogen oxidase (PPO), while sulfonylureas disrupt amino acid synthesis .

Ester vs. Methyl Ester Backbones : The ethyl ester in the target compound offers moderate hydrolytic stability compared to methyl esters (e.g., ethametsulfuron-methyl), which are more prone to enzymatic cleavage in soil .

Biological Activity

Ethyl (Z)-3-(dimethylcarbamoylamino)-4,4,4-trifluoro-but-2-enoate, with the CAS number 289044-75-3, is a compound of interest due to its unique chemical structure and potential biological activities. This article explores its biological activity, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

Molecular Formula : C9H13F3N2O3

Molecular Weight : 254.206 g/mol

IUPAC Name : Ethyl (Z)-3-(dimethylcarbamoylamino)-4,4,4-trifluorobut-2-enoate

SMILES Notation : CCOC(=O)\C=C(/NC(=O)N(C)C)\C(F)(F)F

The compound features a trifluoromethyl group, which is known to enhance biological activity by increasing lipophilicity and altering the electronic properties of the molecule.

Enzyme Inhibition

Research suggests that the presence of the dimethylcarbamoyl group may confer enzyme inhibitory properties. Enzyme inhibition is crucial in pharmacological applications, particularly in drug development targeting specific metabolic pathways.

Cytotoxicity Studies

Cytotoxicity assays have been conducted on structurally related compounds to assess their potential as anticancer agents. While direct data on this compound is scarce, analogs have shown:

- Selective cytotoxicity against cancer cell lines

- Mechanisms involving apoptosis induction

Case Studies

- Antimicrobial Activity : A study on related trifluoromethyl compounds found that they inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.

- Cytotoxicity in Cancer Research : In vitro studies indicated that a related compound caused a 70% reduction in cell viability in HeLa cells at a concentration of 10 µM.

Data Table: Biological Activity Overview

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing Ethyl (Z)-3-(dimethylcarbamoylamino)-4,4,4-trifluoro-but-2-enoate, and how does stereoselectivity influence the process?

- Methodological Answer: The compound can be synthesized via a modified Schollkopf formylamino-methylenation protocol, starting from ethyl isocyanoacetate and trifluoromethyl ketones, followed by carbamoylation to introduce the dimethylcarbamoyl group . Stereoselectivity is critical; the (Z)-configuration is stabilized by intramolecular hydrogen bonding between the carbamoylamino and ester groups, which can be confirmed via NOESY NMR or X-ray crystallography .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodological Answer: Use a combination of analytical techniques:

- NMR Spectroscopy: Analyze , , and NMR to confirm substituent positions and stereochemistry. The trifluoromethyl group typically shows a singlet in NMR .

- Mass Spectrometry: High-resolution MS (HRMS) validates the molecular formula.

- X-ray Diffraction: For unambiguous confirmation of the (Z)-configuration and hydrogen-bonding patterns .

Q. What are the primary reactivity patterns of the trifluorobutenoate moiety in this compound?

- Methodological Answer: The α,β-unsaturated ester undergoes conjugate additions with nucleophiles (e.g., amines, thiols) due to electron-withdrawing effects of the trifluoromethyl group. The dimethylcarbamoylamino group may direct regioselectivity via steric or electronic effects .

Advanced Research Questions

Q. How do computational methods predict the compound’s interaction with biological targets, and what experimental validation is required?

- Methodological Answer: Perform molecular docking studies (e.g., AutoDock Vina) to model interactions with enzymes or receptors. Focus on hydrogen bonding (carbamoyl group) and hydrophobic interactions (trifluoromethyl). Validate via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities .

Q. What contradictions exist in spectral data interpretation for similar trifluoromethylated enoates, and how can they be resolved?

- Methodological Answer: Discrepancies in NMR chemical shifts (e.g., vinyl protons) may arise from solvent polarity or dynamic effects. Use variable-temperature NMR to distinguish between tautomers or conformers. Cross-validate with DFT calculations (e.g., B3LYP/6-311++G(d,p)) .

Q. How does the presence of the dimethylcarbamoylamino group influence the compound’s metabolic stability in pharmacokinetic studies?

- Methodological Answer: Assess metabolic stability using liver microsomes (human/rat) and LC-MS/MS to track degradation products. The carbamoyl group may resist hydrolysis compared to esters, but fluorinated metabolites (e.g., trifluoroacetic acid) should be monitored .

Q. What strategies optimize crystallization for X-ray structure determination of this hygroscopic compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.